![molecular formula C18H12N2 B1295107 5,11-二氢吲哚[3,2-b]咔唑 CAS No. 6336-32-9](/img/structure/B1295107.png)

5,11-二氢吲哚[3,2-b]咔唑

概览

描述

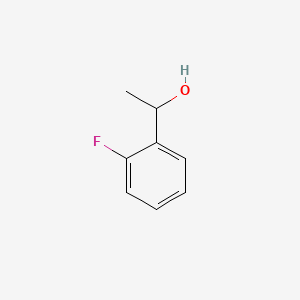

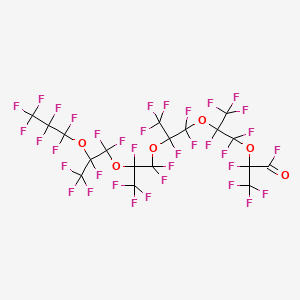

5,11-Dihydroindolo[3,2-b]carbazole (ICZ) is a heterocyclic compound that has garnered interest due to its structural complexity and potential applications in various fields, including organic electronics and pharmacology. The core structure of ICZ consists of a carbazole moiety fused with an indole ring, which allows for a variety of chemical modifications and functionalizations to tailor its properties for specific uses .

Synthesis Analysis

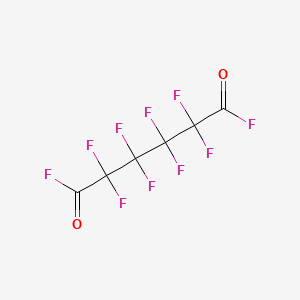

The synthesis of ICZ derivatives has been achieved through various methods. A one-pot approach involving the condensation of indole and aldehyde, followed by acid-catalyzed intramolecular cyclization, has been reported to yield 6-monosubstituted and 6,12-disubstituted ICZs in moderate to good yields . Another method utilizes hydroiodic acid as a catalyst for the condensation of indole and aromatic aldehydes, with iodine as an oxidation reagent to afford symmetrical 6,12-diaryl ICZs . Additionally, a two-step strategy involving double Friedel–Crafts acylation followed by palladium-catalyzed cyclization has been developed to create fused nine-ring systems related to the ICZ family .

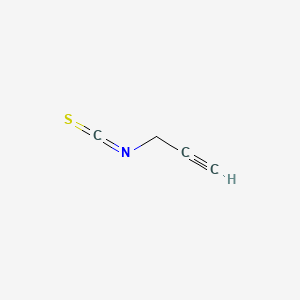

Molecular Structure Analysis

The molecular structure of ICZ is characterized by its indolo[3,2-b]carbazole core, which can be further functionalized at various positions. For instance, regioselective acylation has been performed to introduce quinoxalinyl fragments at the C-2 and C-8 positions, leading to the synthesis of novel derivatives with measured optical properties . Similarly, thiophene and bithiophene units have been incorporated at the C-2 and C-8 positions to create new derivatives with potential applications in electronic devices .

Chemical Reactions Analysis

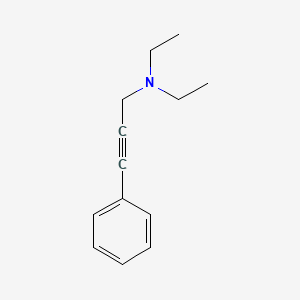

ICZ and its derivatives undergo a range of chemical reactions that enable the introduction of various functional groups. These reactions include N-alkylation, N-arylation, azo-coupling, formylation, bromination, and Suzuki cross-coupling, which have been used to synthesize benzimidazolyl-substituted derivatives and functionally arylated ICZs . The versatility in chemical reactions allows for the generation of a diverse array of ICZ-based compounds with different properties and potential applications.

Physical and Chemical Properties Analysis

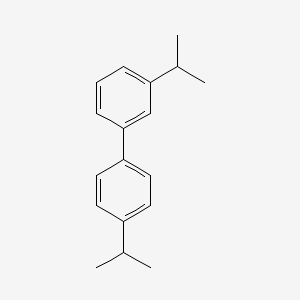

The physical and chemical properties of ICZ derivatives are influenced by the substituents attached to the core structure. For example, the introduction of alkyl or aryl groups can affect the compound's solubility, thermal stability, and electronic properties . The photophysical and electrochemical properties of ICZ derivatives have been determined, indicating their potential use in optoelectronic applications . Moreover, some ICZ derivatives have shown significant ligand efficiency for the TCDD (Ah) receptor, suggesting their relevance in pharmacological research .

科研应用

形成和生物学意义

- 5,11-二氢吲哚[3,2-b]咔唑是从抗坏血酸生成的,在化学合成和与胃液孵育期间形成。这种化合物作为多芳香烃反应性受体激动剂,在癌症发生过程中具有抗启动剂和促进剂活性。它主要来源于膳食十字花科蔬菜,其浓度明显高于吲哚-3-甲醇(Preobrazhenskaya et al., 1993)。

合成方法

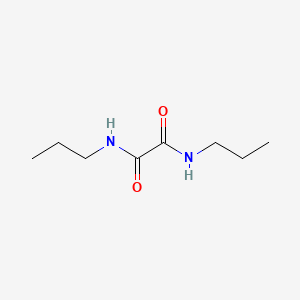

- 已开发了各种5,11-二氢吲哚[3,2-b]咔唑衍生物的合成方法。这些方法包括双费歇尔吲哚化、与脂肪醛缩合以及Pd介导的二苯基苯二胺衍生物环化。这些合成导致了化合物,如5,11-二氢吲哚[3,2-b]咔唑-6,12-二醛,这是TCDD(Ah)受体的高效配体(Tholander & Bergman, 1999)。

光物理和电荷传输性能

- 改性的5,11-二氢吲哚[3,2-b]咔唑,特别是那些与1,2,4,5-四唑片段连接的化合物,显示出光物理和电荷传输性能的显著改善。这些改性增强了空穴和电子迁移率,这对电子器件应用至关重要(Steparuk et al., 2021)。

有机发光器件(OLED)中的应用

- 已合成用作OLED中空穴传输层的5,11-二氢吲哚[3,2-b]咔唑衍生物。这些分子具有较高的玻璃转变温度,可以蒸发形成均匀薄膜,并且具有与ITO阳极匹配的理想电离势。它们在OLED中的利用导致了具有低阈值电压和优异电流-电压特性的器件(Hu et al., 2000)。

在金属-有机配位聚合物中的应用

- 基于5,11-二氢吲哚[3,2-b]咔唑的配体已合成并用于构建金属-有机配位聚合物。这些化合物表现出蓝色荧光,这对光子学和材料科学应用至关重要(Khan et al., 2018)。

未来方向

性质

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPBCVTUBBBNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979504 | |

| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydroindolo[3,2-b]carbazole | |

CAS RN |

6336-32-9 | |

| Record name | Indolo(3,2-b)carbazole, 6,12-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。